molecular formula C8H10N4O5 B605814 Azido-PEG1-CH2CO2-NHS CAS No. 1480545-09-2

Azido-PEG1-CH2CO2-NHS

Cat. No. B605814
M. Wt: 242.19
InChI Key: KYDOCGOPXOETIG-UHFFFAOYSA-N
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Description

Azido-PEG1-CH2CO2-NHS is an alkyl/ether-based linker used for the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azido-PEG1-CH2CO2-NHS is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG1-CH2CO2-NHS is C8H10N4O5 . Its molecular weight is 242.2 g/mol .


Chemical Reactions Analysis

Azido-PEG1-CH2CO2-NHS can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG1-CH2CO2-NHS has a molecular weight of 242.19 and a molecular formula of C8H10N4O5 . The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media .

Safety And Hazards

Azido-PEG1-CH2CO2-NHS is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5/c9-11-10-3-4-16-5-8(15)17-12-6(13)1-2-7(12)14/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDOCGOPXOETIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-CH2CO2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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